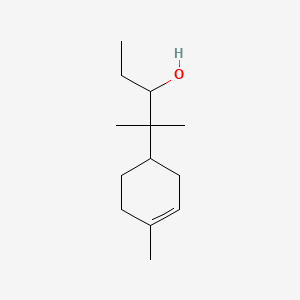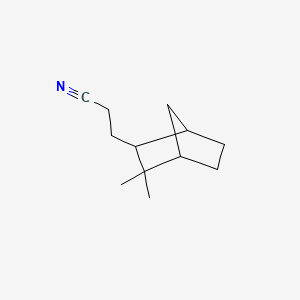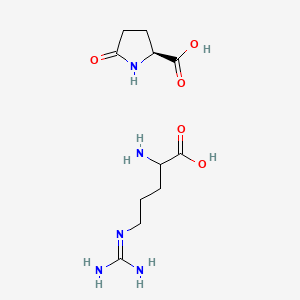
Einecs 303-068-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 303-068-2, also known as o-tolidine dihydrochloride hydrate, is a chemical compound with the molecular formula C14H20Cl2N2O. It is a white to slightly yellow crystalline powder with relatively high purity. This compound is primarily used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-tolidine dihydrochloride hydrate involves the reaction of o-tolidine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired dihydrochloride hydrate form. The reaction can be represented as follows:
[ \text{C}{14}\text{H}{16}\text{N}2 + 2\text{HCl} + \text{H}2\text{O} \rightarrow \text{C}{14}\text{H}{20}\text{Cl}_2\text{N}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of o-tolidine dihydrochloride hydrate involves large-scale synthesis using similar reaction conditions. The process includes the purification of the final product to achieve the desired purity levels. The compound is then crystallized and dried to obtain the final product in its hydrate form.
Análisis De Reacciones Químicas
Types of Reactions
O-tolidine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
O-tolidine dihydrochloride hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Employed in biochemical assays and staining techniques.
Medicine: Investigated for its potential therapeutic properties and used in diagnostic tests.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of o-tolidine dihydrochloride hydrate involves its interaction with specific molecular targets. In biochemical assays, it acts as a chromogenic reagent, producing color changes upon reaction with certain analytes. The compound’s effects are mediated through its ability to undergo oxidation-reduction reactions, leading to the formation of colored products.
Comparación Con Compuestos Similares
Similar Compounds
- Benzidine dihydrochloride
- Diaminobenzidine
- Toluidine blue
Comparison
O-tolidine dihydrochloride hydrate is unique due to its specific chemical structure, which allows it to undergo a wide range of chemical reactions. Compared to benzidine dihydrochloride and diaminobenzidine, o-tolidine dihydrochloride hydrate has a different substitution pattern on the aromatic ring, leading to distinct reactivity and applications. Toluidine blue, on the other hand, is a dye with different chemical properties and uses.
Propiedades
Número CAS |
94157-99-0 |
|---|---|
Fórmula molecular |
C11H21N5O5 |
Peso molecular |
303.32 g/mol |
Nombre IUPAC |
2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
Clave InChI |
UYCAGRPOUWSBIQ-HVDRVSQOSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
SMILES canónico |
C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



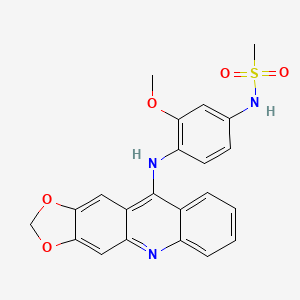
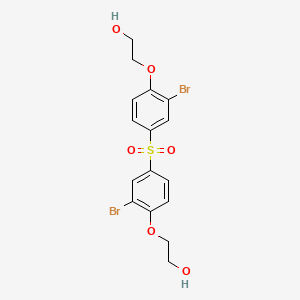


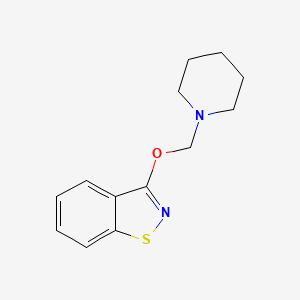

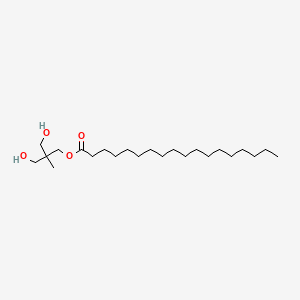
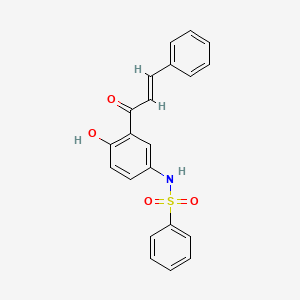
![5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12672128.png)

![Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672138.png)
